Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate
Overview
Description
Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate is a chemical compound with the molecular formula C₁₂H₁₂BrN₂O₃. It is a derivative of phenylacetic acid and contains functional groups such as bromo, cyano, and methoxy, which contribute to its unique chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination to introduce the bromo group at the 4-position.
Cyano Group Introduction: The brominated compound is then treated with a cyano group donor, such as cyanogen bromide, to introduce the cyano group at the 5-position.
Esterification: Finally, the carboxylic acid group is converted to an ester by reacting with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: The bromo and cyano groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and sodium methoxide (NaOCH₃) are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Substituted phenylacetates and other derivatives.
Scientific Research Applications
Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is utilized in the development of pharmaceuticals, including potential therapeutic agents.
Industry: this compound is employed in material science for the synthesis of advanced materials.
Mechanism of Action
The mechanism by which Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Ethyl 4-bromo-5-cyano-2-methoxyphenylacetate is unique due to its combination of functional groups, which impart distinct chemical properties. Similar compounds include:
Ethyl 4-bromo-2-methoxybenzoate: Lacks the cyano group.
Ethyl 4-cyano-2-methoxybenzoate: Lacks the bromo group.
Ethyl 4-bromo-5-cyano-2-hydroxybenzoate: Contains a hydroxy group instead of methoxy.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 2-(4-bromo-5-cyano-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-12(15)5-8-4-9(7-14)10(13)6-11(8)16-2/h4,6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYHQZLDJKXBRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1OC)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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